3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-isopropylbenzaldehyde with cysteine or its derivatives under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted derivatives on the phenyl ring.
Scientific Research Applications
3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-2-propenal: Similar in structure but lacks the thiazolidine ring.
2-Methyl-3-phenyl-propanal: Another structurally related compound with different functional groups.
Uniqueness
3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9(2)10-4-6-11(7-5-10)13-14(3)12(15)8-16-13/h4-7,9,13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFIQLIVFSCHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N(C(=O)CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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